molecular formula C13H8F2N2O3 B4391491 N-(3,5-difluorophenyl)-3-nitrobenzamide

N-(3,5-difluorophenyl)-3-nitrobenzamide

Cat. No. B4391491
M. Wt: 278.21 g/mol
InChI Key: AQDCWOLRDVNHLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzamide derivatives often involves stepwise nucleophilic substitution reactions and cyclization processes. A method reported for synthesizing similar compounds involves the use of polynitroaromatic compounds as starting materials, followed by nucleophilic substitution of nitro groups with S-, N-, and O-nucleophiles, and subsequent cyclization (Gakh et al., 2006). Although specific conditions for "N-(3,5-difluorophenyl)-3-nitrobenzamide" are not detailed, analogous methods can be employed, adjusting reagents and conditions based on the desired substitution pattern and functional groups.

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives, including "N-(3,5-difluorophenyl)-3-nitrobenzamide," is characterized by the presence of nitro and amide functional groups attached to aromatic rings. These molecules can form various intermolecular interactions, including hydrogen bonds and π-π stacking, which influence their crystalline structures. For example, different isomeric forms of N-(iodophenyl)nitrobenzamides demonstrate diverse three-dimensional framework structures due to the arrangement of N-H...O hydrogen bonds and iodo...carbonyl interactions (Wardell et al., 2006).

Chemical Reactions and Properties

Nitrobenzamide derivatives are reactive toward nucleophiles due to the electrophilic nature of the nitro and carbonyl groups. They can undergo various chemical reactions, including nucleophilic acyl substitution and reduction of the nitro group to aniline derivatives. The chemical properties of these compounds are significantly influenced by the substituents on the aromatic rings, which can alter reactivity, solubility, and stability.

Physical Properties Analysis

The physical properties of "N-(3,5-difluorophenyl)-3-nitrobenzamide" and related compounds, such as solubility, melting point, and crystallinity, are directly related to their molecular structures. The presence of fluorine atoms and nitro groups can increase the compound's polarity, affecting its solubility in various solvents. Crystal structure analysis often reveals tight molecular packing and specific molecular conformations driven by intramolecular and intermolecular hydrogen bonding (Hehir & Gallagher, 2023).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with the fibroblast growth factor receptor 1 (fgfr1) . FGFR1 is a cell surface receptor that binds to fibroblast growth factors and is involved in several important cellular processes, including cell proliferation, differentiation, and migration.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target protein (like fgfr1) and modulate its activity . This interaction could lead to changes in the cellular processes regulated by the target, such as cell growth and differentiation.

properties

IUPAC Name

N-(3,5-difluorophenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O3/c14-9-5-10(15)7-11(6-9)16-13(18)8-2-1-3-12(4-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDCWOLRDVNHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.